(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one
描述
The compound “(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one” is a chalcone derivative featuring a morpholino group, a propenone backbone, and a 4-bromobenzyloxy-substituted phenyl ring. The morpholino moiety contributes to solubility and electronic effects, while the bromine atom may influence lipophilicity and binding affinity. This compound is synthesized via Claisen-Schmidt condensation, a common method for chalcones, involving base-catalyzed aldol addition followed by dehydration .
属性
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c21-18-6-1-17(2-7-18)15-25-19-8-3-16(4-9-19)5-10-20(23)22-11-13-24-14-12-22/h1-10H,11-15H2/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFDYEHNIRDAAF-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one, commonly referred to as compound 1, is a synthetic organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrN O
- Molecular Weight : 402.29 g/mol
- CAS Number : 477889-35-3
The compound features a morpholino group, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Research indicates that (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one exhibits multiple mechanisms of action:
- Analgesic Activity : Studies have demonstrated its potential as an analgesic agent. The compound was evaluated using the writhing and hot plate tests in animal models, showing significant pain relief comparable to standard analgesics .
- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation. Molecular docking studies indicate its binding affinity to cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further investigation is required to establish its efficacy against specific pathogens.
Table 1: Summary of Biological Activities
Detailed Research Insights
- Analgesic Studies : In a controlled study, (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one was administered to mice, revealing a dose-dependent reduction in pain responses. The results were statistically significant when compared to the control group, indicating its potential as a new analgesic agent .
- Inflammatory Response : In vitro studies conducted on macrophage cell lines showed that treatment with the compound led to decreased levels of inflammatory markers. This suggests that it may modulate immune responses, offering therapeutic benefits in inflammatory diseases .
- Safety Profile : Acute toxicity tests performed according to OECD guidelines indicated no significant adverse effects at therapeutic doses. Histopathological evaluations of treated animals showed no signs of cytotoxicity or organ damage .
相似化合物的比较
Structural Analogues
2.1.1 (E)-1-(4-Morpholinophenyl)-3-aryl-prop-2-en-1-ones
These analogues (e.g., compound 11 in ) share the morpholino-phenyl-propenone scaffold but vary in aryl substituents. For example:
- Target compound : 4-bromobenzyloxy phenyl group.
- Analogues : Substituted benzaldehydes (e.g., 4-fluorophenyl, 4-methoxyphenyl).
Key differences :
- Bromine in the target compound increases molecular weight (Br: ~80 g/mol vs.
- Methoxy groups (e.g., in 4-methoxyphenyl derivatives) improve solubility but reduce electrophilicity compared to bromine .
2.1.2 β-Amino Ketones
Example: 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one ().
- Structural divergence: Amino group replaces the morpholino moiety; chlorophenyl and bromoanilino substituents are present.
- Impact: The amino group enables hydrogen bonding (N–H⋯O interactions), forming dimeric structures in crystals, whereas the morpholino group in the target compound prevents such interactions due to its tertiary amine nature. This affects solubility and crystallinity .
2.1.3 Fluorinated Chalcones
Example: (E)-1-(4-[(2-chloro-6-fluorobenzyl)oxy]phenyl)-3-(4-fluoroanilino)-2-propen-1-one ().
- Key features : Dual fluorine atoms and a chloro-fluorobenzyl group.
- Comparison : Fluorine’s electronegativity increases dipole moments and metabolic stability compared to bromine. However, the target compound’s bromine may offer stronger van der Waals interactions in hydrophobic binding pockets .
Key observations :
- The target compound’s synthesis uses a simple base catalyst, whereas β-amino ketones require silver-based catalysts for regioselectivity .
- Heterocyclic derivatives (e.g., pyrazole in ) often demand multi-step routes, reducing scalability compared to the target compound’s one-step synthesis .
Physicochemical Properties
Analysis :
- The target compound’s higher molecular weight and bromine content increase lipophilicity (LogP ~3.5), favoring membrane permeability.
- Fluorinated chalcones (LogP ~2.8) may exhibit better aqueous solubility, critical for bioavailability .
常见问题
Basic Research Question
| Technique | Application |
|---|---|
| 1H/13C NMR | Confirm E/Z isomerism via coupling constants () . |
| IR | Identify carbonyl stretches () . |
Advanced Research Question How to interpret overlapping signals in crowded NMR spectra? Use 2D NMR (e.g., COSY, HSQC) to resolve spin systems .
How can computational models predict the compound’s pharmacokinetic properties or toxicity?
Advanced Research Question
Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions. MD simulations (AMBER) can assess membrane permeability .
What methodologies address discrepancies in biological activity data across different assay platforms?
Advanced Research Question
- Meta-Analysis : Pool data from multiple studies (e.g., enzyme vs. cell-based assays) using random-effects models.
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) to measure binding kinetics independently .
How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
